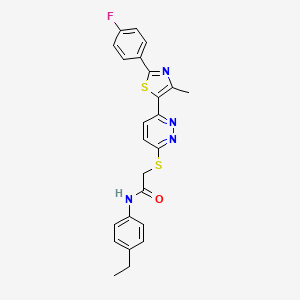

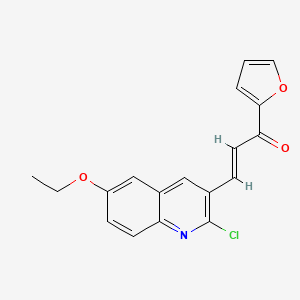

N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, biological evaluation, and structural analysis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of specific amines with acylating agents or acid chlorides. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the synthesis of N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide involved the use of saccharin-2-ylacetamide as a precursor . These methods suggest that the synthesis of N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide would likely involve a multi-step process including the formation of the thiazolyl and pyridazinyl moieties followed by their subsequent linkage to the acetamide backbone.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR and IR, as well as X-ray diffraction analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the geometry and conformation of the compound. For the compound , similar analytical methods would be employed to determine its precise molecular structure.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive groups such as cyano, amino, or azo linkages can lead to the formation of heterocyclic compounds through cyclization reactions . The compound N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, with its thiazolyl and pyridazinyl groups, may also undergo similar reactions, potentially leading to the synthesis of new heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of halogens and trifluoromethyl groups can affect the compound's lipophilicity, boiling point, and solubility . The biological activity of such compounds, as seen in kappa-opioid agonists, is also closely related to their structural features . The compound , with its fluorophenyl and ethylphenyl groups, is expected to have unique physical and chemical properties that could be explored for potential biological activities.

Aplicaciones Científicas De Investigación

Novel Heterocyclic Compound Synthesis

Researchers have been engaged in synthesizing innovative heterocycles incorporating thiadiazole moieties, exploring their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research underscores the utility of such compounds in developing new pest management strategies, reflecting a broader interest in the application of complex organic molecules in agriculture (Fadda et al., 2017).

Anticancer Research

There is ongoing research into the anticancer potential of thiazole derivatives. Studies have shown that certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibit selective cytotoxicity towards human lung adenocarcinoma cells. This line of investigation is crucial for the development of new anticancer agents, highlighting the compound's relevance in medicinal chemistry (Evren et al., 2019).

Coordination Chemistry

The synthesis and characterization of novel coordination complexes based on pyrazole-acetamide derivatives have been explored for their antioxidant activities. This research contributes to the understanding of the complex's structural chemistry and its potential applications in creating antioxidants (Chkirate et al., 2019).

Molecular Stability and Drug Discovery

In the realm of drug discovery, the structural modification of heterocyclic compounds to improve metabolic stability is a significant area of research. Studies involving the replacement of benzothiazole rings with other heterocycles to mitigate metabolic deacetylation exemplify the compound's role in designing more stable and effective pharmacological agents (Stec et al., 2011).

Agricultural Chemistry

Research into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has demonstrated their potential as herbicides, showcasing the importance of such compounds in developing new agricultural chemicals with specific actions against dicotyledonous plants (Xu et al., 2008).

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4OS2/c1-3-16-4-10-19(11-5-16)27-21(30)14-31-22-13-12-20(28-29-22)23-15(2)26-24(32-23)17-6-8-18(25)9-7-17/h4-13H,3,14H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTYQJDWYVPOJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

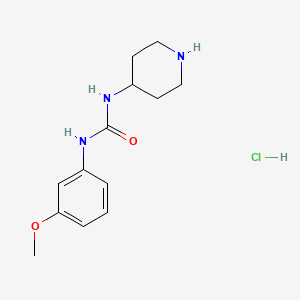

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)

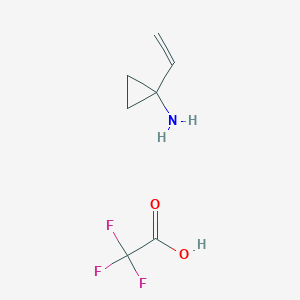

![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride](/img/structure/B2525965.png)

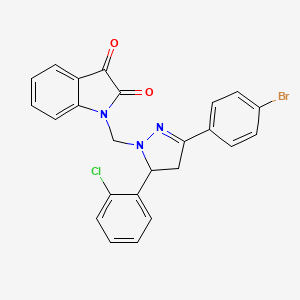

![N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2525967.png)

![10-Oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B2525968.png)